molecular formula C18H27N5O4 B2659561 2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-81-9

2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2659561
CAS No.: 876675-81-9
M. Wt: 377.445
InChI Key: BMICDFGQYWHBOV-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring multiple functional groups, makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted purine and an imidazole derivative, the reaction can be facilitated by using catalysts such as transition metals or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new imidazole derivatives with varied functional groups .

Scientific Research Applications

2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 2-(2-Ethoxyethyl)-4,7,8-trimethylimidazo[1,2-a]pyridine
  • 6-(3-Methoxypropyl)-4,7,8-trimethylimidazo[1,2-a]pyridine

Uniqueness

What sets 2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione apart is its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-6-27-11-9-22-16(24)14-15(20(4)18(22)25)19-17-21(8-7-10-26-5)12(2)13(3)23(14)17/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMICDFGQYWHBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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